molecular formula C18H29N5O4 B12923499 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B12923499
M. Wt: 379.5 g/mol
InChI Key: HIKWIFCSPRBREK-SCFUHWHPSA-N
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Description

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring, and an octylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.

    Attachment of the Purine Base: This step often involves nucleophilic substitution reactions where the purine base is introduced to the oxolane ring.

    Introduction of the Octylamino Side Chain: This is usually done through amination reactions, where an octylamine group is attached to the purine base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine base or the oxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine base or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in DNA replication or repair, as well as receptors on the cell surface. The compound can inhibit the activity of these targets, leading to the disruption of cellular processes and ultimately exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Tenofovir: An antiviral drug with a similar structure but different side chains.

    Acyclovir: Another antiviral drug with a similar purine base but different functional groups.

Uniqueness

What sets (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol apart from these similar compounds is its unique combination of the oxolane ring and the octylamino side chain

Properties

Molecular Formula

C18H29N5O4

Molecular Weight

379.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H29N5O4/c1-2-3-4-5-6-7-8-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26)14(25)12(9-24)27-18/h10-12,14-15,18,24-26H,2-9H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1

InChI Key

HIKWIFCSPRBREK-SCFUHWHPSA-N

Isomeric SMILES

CCCCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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